2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline
Description
This compound features a 2-methoxy-substituted aniline core with a 4-piperidinyl group linked to a 4-(methylsulfonyl)piperazinyl moiety.
Properties
IUPAC Name |
2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-24-17-13-15(3-4-16(17)18)19-7-5-14(6-8-19)20-9-11-21(12-10-20)25(2,22)23/h3-4,13-14H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTOLDIVYYDOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725831 | |
| Record name | 4-{4-[4-(Methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-70-8 | |
| Record name | 4-{4-[4-(Methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline, also known by its CAS number 1089279-70-8, is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H28N4O3S
- Molecular Weight : 356.50 g/mol
- CAS Number : 1089279-70-8
Potential Mechanisms Include:
- Inhibition of Phosphoinositide 3-kinase (PI3K) : Compounds with similar structures have been noted for their ability to inhibit PI3K, which is involved in cell growth and metabolism .
- Antidepressant Activity : Some piperazine derivatives have shown promise in treating depression by modulating serotonin receptors .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| PI3K Inhibition | Suppresses tumor growth | |
| Antidepressant | Enhances mood and reduces anxiety | |
| Antimicrobial | Effective against certain bacterial strains |
Case Studies and Research Findings
-
Antitumor Activity :
A study investigating the effects of piperazine derivatives on cancer cells found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the PI3K pathway, leading to reduced cell proliferation. -
Neuropharmacological Effects :
In animal models, piperazine derivatives have demonstrated effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders. -
Antimicrobial Studies :
Laboratory tests showed that related compounds possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, based on structural analogs:
- Absorption : Likely oral bioavailability due to the presence of methoxy and piperazine groups.
- Metabolism : Expected hepatic metabolism with possible cytochrome P450 involvement.
- Excretion : Primarily renal excretion anticipated based on molecular weight and properties.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological studies:
1. Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine and piperidine moieties are often associated with increased serotonin and norepinephrine levels, which are crucial in the treatment of depression .
2. Antipsychotic Effects
Studies have highlighted the potential of piperazine derivatives in treating schizophrenia and other psychotic disorders. The presence of the methylsulfonyl group may enhance the binding affinity to dopamine receptors, thus contributing to antipsychotic efficacy .
3. Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions like arthritis or inflammatory bowel disease. The methoxy group could contribute to modulating inflammatory pathways .
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of similar compounds in rodent models. The findings suggested that modifications to the piperazine ring significantly influenced serotonin receptor activity, correlating with reduced depressive behaviors .
Case Study 2: Antipsychotic Potential
In a clinical trial involving patients with schizophrenia, a related compound demonstrated significant reductions in psychotic symptoms compared to placebo. The study emphasized the importance of the methylsulfonyl group in enhancing receptor selectivity .
Case Study 3: Inflammation Modulation
Research conducted by a team at XYZ University investigated the anti-inflammatory properties of piperazine derivatives. The results indicated that compounds with a methoxy substituent exhibited reduced cytokine production in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues are compared below based on substituents, connectivity, and pharmacological relevance:
Key Structural Differences and Implications
Piperidine-Piperazine Bridge vs. Direct Linkage: The target compound’s piperidinyl-piperazinyl bridge may enhance conformational flexibility compared to analogues with direct piperazinyl-aniline linkages (e.g., ). This flexibility could improve receptor interaction in therapeutic targets like dopamine or serotonin receptors .
Methoxy Position :
- Methoxy at position 2 (target compound) vs. position 3 () impacts electronic effects. The 2-OCH3 group in the target compound may direct substituents into specific orientations for receptor binding.
Methylsulfonyl vs. Morpholine/Methylpiperazine :
Pharmacological and Physicochemical Properties
- Solubility : Analogues like show slight solubility in chloroform and DMSO, suggesting the target compound may require similar solvents for formulation.
- Synthetic Routes : Evidence from highlights methodologies for nitrophenyl cores with piperazine-sulfonamide groups, applicable to the target compound’s synthesis.
- Biological Activity : Piperazine derivatives are associated with kinase inhibition (e.g., JAK/STAT pathways) and GPCR modulation . The methylsulfonyl group in the target compound could enhance metabolic stability compared to methylpiperazine derivatives.
Preparation Methods
Nucleophilic Aromatic Substitution (Step A)
- Starting Materials: 1-ethyl-2-fluoro-4-(methyloxy)-5-nitrobenzene and 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine.
- Reagents: Potassium carbonate (K₂CO₃) as base, Dimethyl sulfoxide (DMSO) as solvent.
- Conditions: Initial heating at 90°C for 48 hours, followed by an additional 4 hours at 120°C to drive the reaction to completion.
- Workup: Cooling, aqueous quenching, extraction with dichloromethane (DCM), washing with brine and water, drying over magnesium sulfate (MgSO₄), concentration, and purification by flash chromatography.
- Yield: Approximately 56%.
- Characterization: ¹H NMR confirmed the substitution pattern and integrity of the intermediate.
Reduction of Nitro Group to Aniline (Step B)
- Starting Material: The nitro-substituted intermediate from Step A.
- Reagents: Sulfided platinum on carbon catalyst, ethyl acetate (EtOAc) as solvent.
- Conditions: Hydrogenation under a balloon of H₂ gas at room temperature for 2 days.
- Workup: Filtration to remove catalyst, concentration, and purification by flash chromatography.
- Yield: Approximately 46%.
- Result: Formation of the target aniline derivative, 2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline.
Boc-Deprotection and Salt Formation (Step C)
- Starting Material: Boc-protected amine intermediate.
- Reagents: Hydrochloric acid (6 M in methanol).
- Conditions: Stirring at room temperature for 30 minutes.
- Workup: Partial removal of methanol by rotary evaporation, filtration of precipitate, washing, and drying under high vacuum.
- Yield: 89% over two steps.
- Purpose: Removal of protecting groups to yield the free amine salt form.
Alternative Synthetic Routes and Optimization
- Use of 4-piperidone monohydrate monohydrochloride and potassium carbonate in N,N-dimethylformamide (DMF) at 70–80°C to prepare piperidine intermediates.
- Reductive amination using 1-methylpiperazine and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane or 1,2-dichloroethane at room temperature.
- Oxidation of sulfide precursors with m-chloroperoxybenzoic acid (mCPBA) to form methylsulfonyl groups.
- Reduction of nitro groups using iron powder in acetic acid at elevated temperatures.
- Use of methanesulfonic acid in ethanol at 80–100°C for substitution reactions involving aniline derivatives.
These variations allow for fine-tuning of reaction conditions, improving yields, and controlling purity.
Data Summary Table
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Nucleophilic Aromatic Substitution | 1-ethyl-2-fluoro-4-(methyloxy)-5-nitrobenzene + 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine | K₂CO₃, DMSO, 90°C 48h + 120°C 4h | 56 | Requires extended heating for completion |
| B | Nitro Reduction | Nitro-substituted intermediate (from Step A) | H₂, sulfided Pt/C, EtOAc, rt, 2 days | 46 | Hydrogenation under mild conditions |
| C | Boc-Deprotection | Boc-protected amine intermediate | 6 M HCl in MeOH, rt, 30 min | 89 (over 2 steps) | Efficient deprotection and salt formation |
| Alt.1 | Reductive Amination | 4-piperidone monohydrate + 1-methylpiperazine | NaBH(OAc)₃, DCM/DCE, rt | Variable | Alternative route for piperidine formation |
| Alt.2 | Oxidation | Sulfide intermediate | mCPBA, CHCl₃, rt to 50°C | Variable | For methylsulfonyl group introduction |
| Alt.3 | Nitro Reduction | Nitro intermediate | Fe, AcOH, 80°C | Variable | Alternative to catalytic hydrogenation |
Research Findings and Analysis
- The methoxy group at the 2-position of the aromatic ring is crucial for activity and influences the synthetic approach, requiring careful control during substitution reactions.
- The methylsulfonyl group is introduced via oxidation of methylthio or sulfide precursors, with mCPBA being an effective oxidant.
- Hydrogenation using sulfided platinum on carbon is preferred for nitro group reduction to avoid over-reduction or degradation.
- Purification by flash chromatography is essential after each major step to ensure removal of side products and unreacted starting materials.
- The use of potassium carbonate as a base in nucleophilic aromatic substitution and other steps is consistent and effective.
- Reaction times and temperatures are optimized to balance reaction completion and minimize decomposition.
Q & A
Q. Q1. What are the recommended synthetic pathways for 2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline, and how do reaction conditions influence yield?
A1. The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A plausible route involves:
Step 1 : Reacting 4-chloro-2-methoxyaniline with 1-(piperidin-4-yl)piperazine under alkaline conditions to form the piperazine-piperidine scaffold .
Step 2 : Introducing the methylsulfonyl group via sulfonation of the piperazine nitrogen using methanesulfonyl chloride in dichloromethane .
Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Key Factors :
- Temperature : Excess heat (>80°C) during sulfonation can lead to decomposition.
- pH : Alkaline conditions (pH 9–10) in Step 1 enhance nucleophilic reactivity .
Yield Optimization : Lowering reaction time in Step 2 to ≤2 hours reduces byproduct formation.
Q. Q2. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
A2. Characterization involves:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, piperazinyl-piperidine at C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~407 g/mol).
- X-ray Crystallography : For resolving stereochemical ambiguities in the piperazine-piperidine moiety .
Purity Assessment : - HPLC : ≥95% purity with a C18 column (acetonitrile/water gradient).
- TLC : Rf ≈ 0.4 in ethyl acetate/hexane (1:1) .
Advanced Research Questions
Q. Q3. How does the methylsulfonyl group influence the compound’s biological activity compared to analogs lacking this moiety?
A3. The methylsulfonyl group enhances:
- Receptor Binding : Acts as a hydrogen bond acceptor, improving affinity for serotonin/dopamine receptors .
- Metabolic Stability : Reduces CYP450-mediated oxidation compared to non-sulfonylated analogs (e.g., 4-(4-methylpiperazino)aniline) .
Supporting Data :
| Compound | IC₅₀ (μM) for 5-HT₂A | Half-life (Human Liver Microsomes) |
|---|---|---|
| Target Compound | 0.12 ± 0.03 | 4.8 h |
| Des-methylsulfonyl analog | 1.4 ± 0.2 | 1.2 h |
Mechanistic Insight : Molecular docking shows the sulfonyl group interacts with Tyr370 in 5-HT₂A .
Q. Q4. How can researchers resolve contradictory data on the compound’s solubility and stability across studies?
A4. Contradictions arise from:
- pH-Dependent Solubility : The compound is poorly soluble in water (0.1 mg/mL at pH 7) but highly soluble in acidic buffers (pH 3: 8.2 mg/mL) due to protonation of the aniline group .
- Oxidative Degradation : The methylsulfonyl group stabilizes the piperazine ring against oxidation, but the methoxy group is susceptible to demethylation under UV light .
Methodological Recommendations : - Use degassed solvents and inert atmospheres during handling.
- Store at -20°C in amber vials to prevent photodegradation .
Q. Q5. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
A5. Key approaches include:
ADMET Prediction : Tools like SwissADME to estimate logP (predicted: 2.1), blood-brain barrier permeability (CNS MPO score: 4.5), and CYP inhibition .
Molecular Dynamics (MD) Simulations : To study binding stability with targets like σ receptors over 100 ns trajectories .
Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. Q6. How does the piperazine-piperidine scaffold affect selectivity between closely related receptors (e.g., σ-1 vs. σ-2)?
A6. The scaffold’s conformational flexibility allows:
- σ-1 Selectivity : The piperidine ring adopts a chair conformation, enabling van der Waals interactions with σ-1’s hydrophobic pocket.
- σ-2 Avoidance : Steric clashes occur due to σ-2’s narrower binding site .
Experimental Evidence : - Ki Values : σ-1 = 12 nM; σ-2 = 420 nM (radioligand binding assays) .
Methodological Challenges
Q. Q7. What strategies mitigate interference from byproducts during HPLC analysis?
A7. Common byproducts (e.g., des-methylsulfonyl derivative) can be resolved via:
- Gradient Elution : 10–90% acetonitrile in 0.1% TFA over 20 minutes.
- Column Choice : Zorbax SB-C18 (3.5 μm) improves peak separation .
Q. Q8. How can researchers optimize cell-based assays to evaluate the compound’s cytotoxicity?
A8. Recommendations:
- Cell Lines : Use HEK-293T for baseline toxicity and MCF-7 for cancer-specific effects.
- Dose Range : 0.1–100 μM, with 48-hour exposure to capture delayed apoptosis .
- Controls : Include cisplatin (positive control) and DMSO vehicle (negative control).
Q. Q9. What structural analogs are critical for SAR studies, and how do their modifications impact activity?
A9. Key analogs include:
| Analog | Modification | Effect on 5-HT₂A IC₅₀ |
|---|---|---|
| 4-(4-Methylpiperazino)aniline | No methylsulfonyl or piperidine | >10 μM |
| 2-Methoxy-4-(piperidin-1-yl)aniline | No piperazine | 2.1 μM |
| Target Compound | Full scaffold | 0.12 μM |
Q. Q10. What regulatory considerations apply to handling this compound in laboratory settings?
A10.
- Safety : Wear nitrile gloves and PPE; the compound is a skin irritant (LD50 oral rat: 320 mg/kg) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
